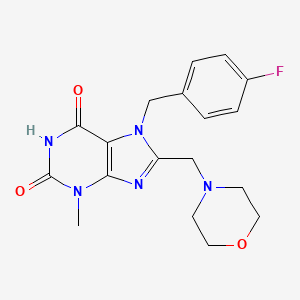![molecular formula C14H12N2O2S B4417011 5-[(2-methylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4417011.png)
5-[(2-methylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole
Overview
Description
5-[(2-methylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. It has been studied extensively due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of 5-[(2-methylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole is not well understood. However, it has been reported to inhibit the growth of various microbial strains by interfering with their metabolic pathways. It has also been reported to exhibit antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been reported to exhibit low toxicity and good biocompatibility. In addition, it has been shown to have a good pharmacokinetic profile, with good oral bioavailability and rapid clearance from the body.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[(2-methylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole in lab experiments include its low toxicity, good biocompatibility, and good pharmacokinetic profile. However, its limitations include its relatively high cost and the limited availability of the compound.
Future Directions
There are several future directions for the study of 5-[(2-methylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and epilepsy. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. In addition, the synthesis of new derivatives of this compound with improved biological activities and pharmacokinetic properties could be a promising area of research.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied extensively for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Scientific Research Applications
5-[(2-methylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions. In addition, this compound has been used as a building block in the synthesis of various organic compounds.
properties
IUPAC Name |
5-[(2-methylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-10-5-2-3-6-11(10)17-9-13-15-14(16-18-13)12-7-4-8-19-12/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRWEQPEABOZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4416931.png)
![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B4416940.png)

![1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B4416951.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4416957.png)

![3-[2-(2-hydroxyethyl)-1-piperidinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4416965.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B4416978.png)
![4-methyl-2-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1(2H)-phthalazinone](/img/structure/B4416989.png)

![N-(2-chloro-6-fluorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4417002.png)
![ethyl [1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4417008.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4417009.png)
![N-[4-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B4417010.png)